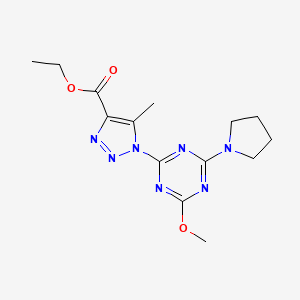

![molecular formula C12H14N4O2 B5592066 5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5592066.png)

5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

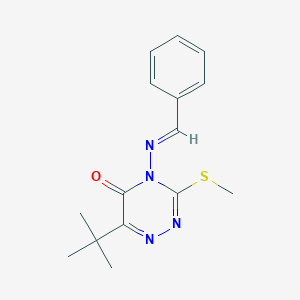

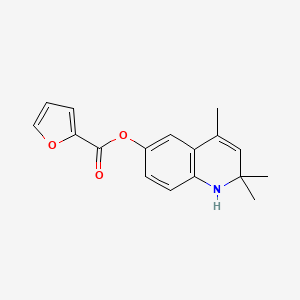

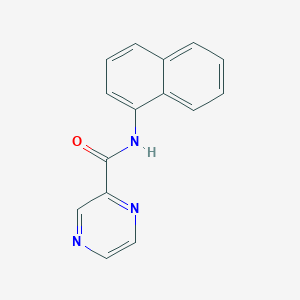

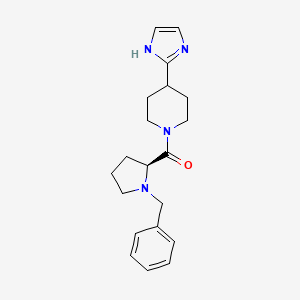

The synthesis of derivatives similar to "5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one" involves multi-step chemical reactions starting from ester ethoxycarbonylhydrazones with primary amines, leading to various substituted 1,2,4-triazine derivatives. A notable method includes the reaction of aromatic aldehyde or ketone ethoxycarbonylhydrazones with aryl or methyl isocyanates in boiling triethylamine followed by hydrolysis (Chau, Malanda, & Milcent, 1998). This approach allows for the introduction of diverse substituents on the triazine ring, facilitating the exploration of chemical space for potential bioactive compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Research has demonstrated that derivatives of 1,2,4-triazole, including structures similar to "5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one," have been synthesized for their potential antimicrobial activities. For example, the synthesis of novel 1,2,4-triazole derivatives has shown promising antimicrobial properties against various microorganisms. Such studies are pivotal for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2010).

Antiviral Activity Against Avian Influenza

Another significant application is in the field of antiviral research, where derivatives of the 1,2,4-triazine family have been investigated for their activity against avian influenza viruses. A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, which were found to possess significant anti-influenza A virus (H5N1) activity. This research highlights the potential of 1,2,4-triazine derivatives in developing antiviral agents against specific and dangerous strains of influenza (Hebishy et al., 2020).

Development of Selective Ligands

In the realm of neuropharmacology, derivatives have been synthesized as ligands for serotonin receptors, indicating their potential use in the development of drugs targeting the central nervous system. Such studies focus on creating compounds with selective affinity for serotonin receptor subtypes, which could lead to new treatments for psychiatric disorders (Salerno et al., 2004).

Fluorescent Probes for Environmental Monitoring

Additionally, triazine derivatives have been explored as fluorescent probes for the detection of nitroaromatic compounds in water, demonstrating the versatility of these compounds in environmental monitoring applications. This research underscores the potential for using triazine-based probes in detecting pollutants, offering a rapid, sensitive method for environmental assessment (Das & Mandal, 2018).

Eigenschaften

IUPAC Name |

5-(2-ethoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-3-18-10-7-5-4-6-9(10)13-11-8(2)15-16-12(17)14-11/h4-7H,3H2,1-2H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNIWKGEUNAEHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=O)NN=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5591984.png)

![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)

![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)

![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)

![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)

![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)